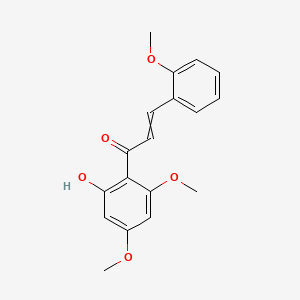
(R)-N-((S)-1-(5-fluoropyrimidin-2-yl)ethyl)-2-methylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-((S)-1-(5-fluoropyrimidin-2-yl)ethyl)-2-methylpropane-2-sulfinamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluoropyrimidine moiety, which is known for its significance in medicinal chemistry, particularly in the development of antiviral and anticancer agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-1-(5-fluoropyrimidin-2-yl)ethyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the fluoropyrimidine core:
Attachment of the ethyl group:
Sulfinamide formation:
Industrial Production Methods
Industrial production of ®-N-((S)-1-(5-fluoropyrimidin-2-yl)ethyl)-2-methylpropane-2-sulfinamide may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, which offer advantages such as improved mass transfer and resource-efficient synthesis .
Análisis De Reacciones Químicas
Types of Reactions
®-N-((S)-1-(5-fluoropyrimidin-2-yl)ethyl)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to other functional groups, such as amines.
Substitution: The fluoropyrimidine moiety can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Aplicaciones Científicas De Investigación
®-N-((S)-1-(5-fluoropyrimidin-2-yl)ethyl)-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: It is studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of viral infections and cancer.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ®-N-((S)-1-(5-fluoropyrimidin-2-yl)ethyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. In the context of its antiviral and anticancer properties, the compound may inhibit key enzymes or interfere with nucleic acid synthesis. The fluoropyrimidine moiety is known to mimic natural nucleotides, allowing the compound to be incorporated into DNA or RNA, thereby disrupting their function and leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
(2-Fluoropyrimidin-5-yl)boronic acid: This compound also features a fluoropyrimidine moiety and is used in similar applications, such as medicinal chemistry and material science.
(5-Fluoropyrimidin-2-yl)acetic acid: Another fluoropyrimidine derivative, used in the synthesis of pharmaceuticals and other bioactive molecules.
Uniqueness
®-N-((S)-1-(5-fluoropyrimidin-2-yl)ethyl)-2-methylpropane-2-sulfinamide is unique due to the presence of the sulfinamide group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and enhances its potential biological activity.
Propiedades
Fórmula molecular |
C10H16FN3OS |
|---|---|
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
(R)-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C10H16FN3OS/c1-7(14-16(15)10(2,3)4)9-12-5-8(11)6-13-9/h5-7,14H,1-4H3/t7-,16+/m0/s1 |
Clave InChI |
VHKMUFAARCHCTQ-HYORBCNSSA-N |
SMILES isomérico |
C[C@@H](C1=NC=C(C=N1)F)N[S@](=O)C(C)(C)C |
SMILES canónico |
CC(C1=NC=C(C=N1)F)NS(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2,6,6,10,22-Hexamethylspiro[19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-17,2'-oxirane]-7,18-dione](/img/structure/B14092816.png)
![8-{(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14092821.png)

![1-(4-Tert-butylphenyl)-6-methoxy-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092834.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B14092840.png)
![Methyl 4-(7-methyl-3,9-dioxo-2-propyl-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B14092850.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(pyridin-3-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14092852.png)

![2-[(4-Fluorobenzyl)sulfanyl]quinazolin-4-ol](/img/structure/B14092862.png)
![1-(3-Fluorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092863.png)
![2-[4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(2-methylbenzyl)oxy]phenol](/img/structure/B14092868.png)

